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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Aminotetrahydropyran is a heterocyclic amine of significant interest in medicinal chemistry

and drug development due to its presence in a variety of bioactive molecules. A thorough

understanding of its structural and electronic properties is paramount for its application in the

synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the

spectroscopic data of 4-Aminotetrahydropyran, covering Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented

herein is intended to serve as a comprehensive reference for researchers and professionals

involved in the characterization and utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the experimental and predicted spectroscopic data for 4-
Aminotetrahydropyran.

Table 1: ¹H NMR Data of 4-Aminotetrahydropyran
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Protons Chemical Shift (δ) ppm Multiplicity

H-4 2.81-2.95 m

H-2, H-6 (axial) 3.35-3.51 m

H-2, H-6 (equatorial) 3.89-3.99 m

H-3, H-5 (axial) 1.31-1.48 m

H-3, H-5 (equatorial) 1.75-1.90 m

-NH₂ Not explicitly assigned br s

Solvent: MeOD-d4, 400 MHz. Data is experimental.

Table 2: Predicted ¹³C NMR Data of 4-Aminotetrahydropyran

Carbon Predicted Chemical Shift (δ) ppm

C-4 45.0 - 55.0

C-2, C-6 65.0 - 75.0

C-3, C-5 30.0 - 40.0

Note: These are predicted values and should be confirmed by experimental data.

Table 3: Predicted IR Absorption Bands for 4-Aminotetrahydropyran

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3350 - 3450
Medium, Sharp

(doublet)
N-H Stretch Primary Amine

2850 - 2960 Strong C-H Stretch Alkane

1590 - 1650 Medium N-H Bend (Scissoring) Primary Amine

1080 - 1150 Strong C-O-C Stretch Ether
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Note: These are predicted values based on typical functional group absorptions.

Table 4: Predicted Mass Spectrometry Fragmentation of 4-Aminotetrahydropyran

m/z Proposed Fragment

101 [M]⁺ (Molecular Ion)

84 [M - NH₃]⁺

71 [M - CH₂O]⁺

56 [C₃H₆N]⁺

44 [C₂H₆N]⁺

Note: Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 4-Aminotetrahydropyran and dissolve it in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD-d4) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to

remove any particulate matter.

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth

dampened with a volatile solvent like isopropanol and allowing it to dry completely.

Place a single drop of liquid 4-Aminotetrahydropyran directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of 4-Aminotetrahydropyran (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

If using a direct insertion probe, a small amount of the neat sample can be applied to the

probe tip.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

Injection: Inject 1 µL of the prepared solution into the GC inlet.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a plausible

fragmentation pathway for 4-Aminotetrahydropyran in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of 4-Aminotetrahydropyran.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Aminotetrahydropyran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267664#spectroscopic-data-analysis-of-4-
aminotetrahydropyran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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